molecular formula C20H22ClFN2OS B2664231 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 2034522-20-6

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Cat. No. B2664231
CAS RN: 2034522-20-6
M. Wt: 392.92
InChI Key: GFDHNHCXJABCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22ClFN2OS and its molecular weight is 392.92. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Blood Platelet Aggregation

Research has identified certain piperidine- and pyrrolidine-based compounds, related to the chemical structure , as inhibitors of blood platelet aggregation. One such compound, identified as RMI 14 133A, has shown effectiveness in inhibiting ADP-induced aggregation in blood platelets. These findings were part of a larger study that explored a series of similar compounds synthesized for this purpose (Grisar et al., 1976).

Hydrogen-bonding in Enaminones

The hydrogen-bonding patterns of compounds like 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone have been a subject of study. These compounds, categorized as enaminones, display unique intra- and intermolecular hydrogen bonding, which plays a crucial role in their molecular properties and potential applications in fields such as material science and pharmaceuticals (Balderson et al., 2007).

Antibacterial Activity

The chemical framework of piperidine and its derivatives, closely related to the compound , has been explored for potential antibacterial properties. Research has demonstrated the synthesis of such compounds under specific conditions, leading to the creation of new substances with notable antibacterial activity. This highlights the potential use of these compounds in the development of new antibiotics and antimicrobial agents (Merugu et al., 2010).

Synthesis and Characterization

The synthesis and structural characterization of compounds similar to 2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone have been extensively studied. These studies provide valuable insights into the chemical behavior and properties of these compounds, which are essential for their potential application in various fields of science and technology (Nejadshafiee et al., 2013).

Fluoroionophores

Research has also explored the development of fluoroionophores using derivatives similar to the compound . Fluoroionophores are compounds that can bind to specific metal ions, making them useful in various applications, including sensing and detection technologies (Hong et al., 2012).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2OS/c21-17-2-1-3-18(22)16(17)12-20(25)23-8-4-15(5-9-23)24-10-6-19-14(13-24)7-11-26-19/h1-3,7,11,15H,4-6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHNHCXJABCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

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